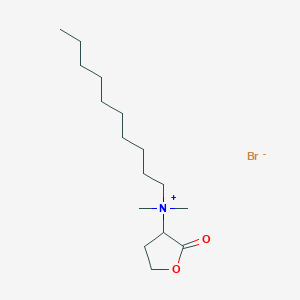
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide typically involves the reaction of decylamine with dimethyl sulfate, followed by quaternization with bromine . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or distillation to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium group
Substitution: Commonly undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Substitution: Alkyl halides or other nucleophiles in the presence of a base
Major Products
Oxidation: N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium N-oxide
Substitution: Various substituted quaternary ammonium compounds
Wissenschaftliche Forschungsanwendungen
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis
Biology: Employed in cell culture studies as a disinfectant
Medicine: Utilized in the formulation of antiseptic solutions for surgical instruments
Industry: Applied in the production of disinfectant cleaners for hospitals and hotels
Wirkmechanismus
The compound exerts its effects by disrupting the lipid bilayers of microbial cell membranes, leading to cell lysis and death . The quaternary ammonium group interacts with the phospholipids in the cell membrane, causing structural disintegration. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Similar structure but with a chloride ion instead of bromide
Dimethyldioctadecylammonium chloride: Longer alkyl chains (C18) compared to N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide
Uniqueness
This compound is unique due to its specific alkyl chain length (C10) and the presence of a bromide ion, which can influence its solubility and reactivity compared to its chloride counterpart .
Eigenschaften
CAS-Nummer |
61063-33-0 |
|---|---|
Molekularformel |
C16H32BrNO2 |
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
decyl-dimethyl-(2-oxooxolan-3-yl)azanium;bromide |
InChI |
InChI=1S/C16H32NO2.BrH/c1-4-5-6-7-8-9-10-11-13-17(2,3)15-12-14-19-16(15)18;/h15H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VXIGLVADOOFWBG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)C1CCOC1=O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
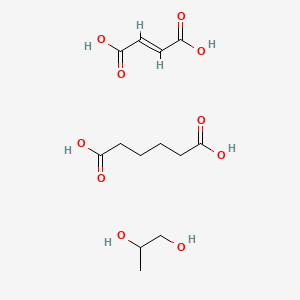
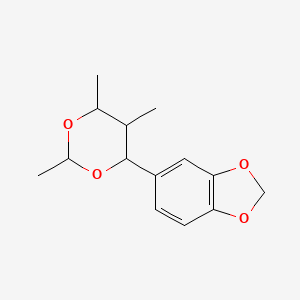
![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)


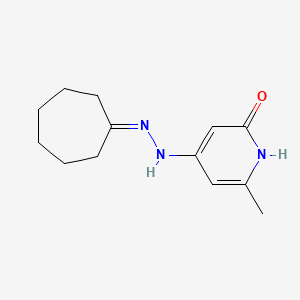
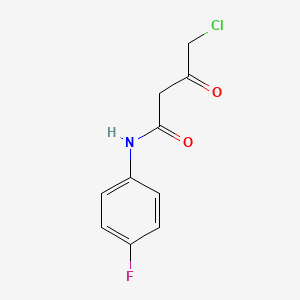
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)


